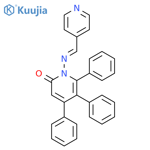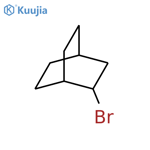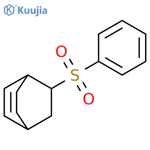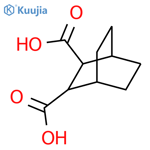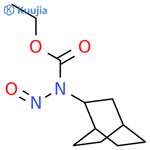- Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldimines, Croatica Chemica Acta, 1987, 60(4), 717-33
Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)
ビシクロ[2,2,2]オクテン-2は、高度に立体特異的な架橋構造を有する有機化合物です。この化合物は、3つのエチレンブリッジで連結された二環式骨格を特徴とし、特に有機合成化学において貴重な中間体として利用されます。主な利点として、(1)剛直な分子構造による反応選択性の向上、(2)環歪みエネルギーを利用した特異的反応サイトの形成、(3)不飽和結合を有するため付加反応や環化反応への適用性が挙げられます。また、この化合物の特異的な立体構造は、高分子材料のモノマーとしても注目されており、材料科学分野での応用が期待されています。
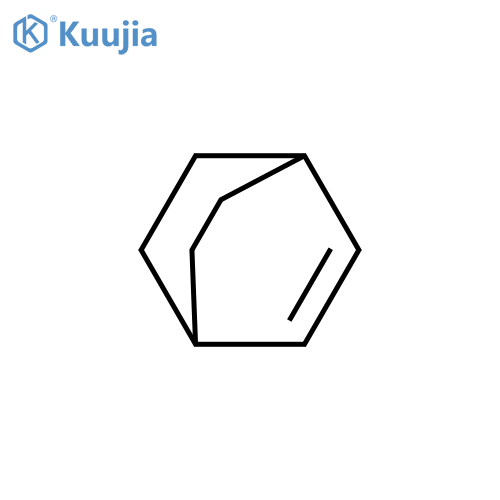
Bicyclo(2,2,2)-2-octene structure
商品名:Bicyclo(2,2,2)-2-octene
CAS番号:931-64-6
MF:C8H12
メガワット:108.180882453918
CID:815909
Bicyclo(2,2,2)-2-octene 化学的及び物理的性質
名前と識別子
-
- Bicyclo(2,2,2)-2-octene
- 2,2,2-BICYCLO-2-OCTENE
- bicyclo[2.2.2]oct-2-ene
- Bicyclo<2.2.2>-2-octene
- 3,6-Endoethylenecyclohexene
- Bicyclo[2.2.2]octene
- Cyclohexene, 3,6-endo-(1,2-ethanediyl)-
-
- インチ: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
- InChIKey: VIQRCOQXIHFJND-UHFFFAOYSA-N
- ほほえんだ: C1C2CCC(CC2)C=1
計算された属性
- せいみつぶんしりょう: 108.09400
じっけんとくせい
- 密度みつど: 0.8341 (estimate)
- ゆうかいてん: 111.4°C
- ふってん: 137.85°C (rough estimate)
- 屈折率: 1.4770 (estimate)
- PSA: 0.00000
- LogP: 2.36260
Bicyclo(2,2,2)-2-octene セキュリティ情報
Bicyclo(2,2,2)-2-octene 税関データ
- 税関コード:2902199090
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Bicyclo(2,2,2)-2-octene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249819-5.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 5.0g |
$2587.0 | 2023-02-20 | ||
| Enamine | EN300-249819-1.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 1.0g |
$986.0 | 2023-02-20 | ||
| Enamine | EN300-249819-10.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 10.0g |
$3253.0 | 2023-02-20 | ||
| Enamine | EN300-249819-2.5g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 2.5g |
$2043.0 | 2023-02-20 |
Bicyclo(2,2,2)-2-octene 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodology, Journal of Organic Chemistry, 1983, 48(25), 4976-86
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Acetonitrile
リファレンス
- Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactions, Chemische Berichte, 1988, 121(6), 1151-8
合成方法 4
合成方法 5
はんのうじょうけん
リファレンス
- Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivatives, Journal of the Chemical Society, 1984, (8), 1369-76
合成方法 6
はんのうじょうけん
1.1 Reagents: Methyl iodide , N,N,N′,N′-Tetramethylethylenediamine
リファレンス
- Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enes, Journal of the American Chemical Society, 2006, 128(31), 10020-10021
合成方法 7
はんのうじょうけん
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
リファレンス
- A convergent fragment coupling strategy to access quaternary stereogenic centers, Chemical Science, 2023, 14(16), 4397-4400
合成方法 8
はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate Solvents: Diglyme ; 10 min, rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
リファレンス
- Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction, Chemistry - A European Journal, 2008, 14(18), 5638-5644
合成方法 9
はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Methyllithium Solvents: Diethyl ether ; cooled; overnight, rt; rt → -30 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes, Journal of Organic Chemistry, 2007, 72(1), 187-194
合成方法 10
はんのうじょうけん
リファレンス
- Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic Olefins, Asian Journal of Organic Chemistry, 2015, 4(7), 659-673
合成方法 11
合成方法 12
はんのうじょうけん
リファレンス
- Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory, New Journal of Chemistry, 2022, 46(24), 11520-11530
合成方法 13
はんのうじょうけん
リファレンス
- Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions, Science of Synthesis, 2010, 47, 561-736
合成方法 14
はんのうじょうけん
1.1 Catalysts: Ethanol
リファレンス
- Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ions, Journal of the Chemical Society, 1984, (1), 119-28
合成方法 15
はんのうじょうけん
リファレンス
- An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered rings, Journal of the American Chemical Society, 1980, 102(2), 853-5
合成方法 16
はんのうじょうけん
リファレンス
- Gas phase preparation and reactions of adamantene., Journal of the American Chemical Society, 1995, 117(35), 8957-61
合成方法 17
はんのうじょうけん
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
リファレンス
- A convergent fragment coupling strategy to access quaternary stereogenic centers, ChemRxiv, 2022, 1, 1-5
合成方法 18
はんのうじょうけん
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ; 1 h, reflux
リファレンス
- Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder Reactions, Angewandte Chemie, 2013, 52(7), 2060-2062
合成方法 19
はんのうじょうけん
リファレンス
- Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imide, Journal of the American Chemical Society, 1962, 84, 2226-33
合成方法 20
はんのうじょうけん
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 10 min, rt; 80 °C; 1 h, reflux; reflux → rt
リファレンス
- Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization, Organic Letters, 2016, 18(1), 32-35
Bicyclo(2,2,2)-2-octene Raw materials
- Benzenesulfonic acid, 4-methyl-, bicyclo[2.2.2]octylidenehydrazide
- 2(1H)-PYRIDINONE, 4,5,6-TRIPHENYL-1-[(4-PYRIDINYLMETHYLENE)AMINO]-
- Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-
- Bicyclo[2.2.2]octane-2,3-dicarboxylic acid
- 3-bromobicyclo[2.2.2]octane
- CARBAMIC ACID, BICYCLO[2.2.2]OCT-2-YLNITROSO-, ETHYL ESTER
Bicyclo(2,2,2)-2-octene Preparation Products
Bicyclo(2,2,2)-2-octene 関連文献
-
1. Asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione: absolute configuration and 1 n-π* excited state geometryPeter H. Schippers,Harry P. J. M. Dekkers n-π* excited state geometry. Peter H. Schippers Harry P. J. M. Dekkers J. Chem. Soc. Perkin Trans. 2 1982 1429
-
2. Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysisR. M. Banks,H. Maskill J. Chem. Soc. Perkin Trans. 2 1976 1506
-
3. Reduction by dissolving metals. Part XVIII. Metal–ammonia reductions of some bicyclo[2,2,2]octene derivatives: structural effects on double bond reduction and nitrile cleavageA. J. Birch,E. G. Hutchinson J. Chem. Soc. Perkin Trans. 1 1972 1546
-
D. I. Davies,L. T. Parfitt J. Chem. Soc. C 1969 1401
-
5. Thermal unimolecular decomposition of bicyclo[2,2,2]oct-2-eneA. T. Cocks,H. M. Frey J. Chem. Soc. A 1971 1661
931-64-6 (Bicyclo(2,2,2)-2-octene) 関連製品
- 17527-28-5(Cyclohexene,4,4'-(1,2-ethenediyl)bis-)
- 2114-42-3(Allylcyclohexane)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 557-08-4(10-Undecenoic acid zinc salt)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
